DP-1

Overview

Description

DP-1 is a water-soluble protein found in the bacterium Collimonas sp. D-25. This protein has the unique ability to bind specifically to gold nanoparticles and retain them with high stability . This compound is composed of 278 amino acids and lacks a portion of the C-terminal heterodimerization domain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of DP-1 involves the extraction and purification of the protein from Collimonas sp. D-25. The protein is typically isolated using techniques such as affinity chromatography and gel filtration . The specific binding domain of this compound to gold nanoparticles is identified through peptide fragments obtained by trypsin digestion .

Industrial Production Methods

Industrial production of this compound can be achieved through recombinant DNA technology. This involves cloning the gene encoding this compound into an expression vector, transforming the vector into a suitable host organism (e.g., Escherichia coli), and inducing the expression of the protein. The expressed protein is then purified using standard protein purification techniques .

Chemical Reactions Analysis

Types of Reactions

DP-1 primarily interacts with gold nanoparticles through non-covalent interactions. The protein undergoes conformational changes to expose negatively charged residues and extended hydrophobic residues, which facilitate binding to the nanoparticles .

Common Reagents and Conditions

The binding of this compound to gold nanoparticles is typically carried out in aqueous solutions under mild conditions. The presence of negatively charged residues on the protein surface enhances the interaction with the gold nanoparticles .

Major Products Formed

The major product formed from the interaction of this compound with gold nanoparticles is a stable protein-nanoparticle complex. This complex retains the unique properties of both the protein and the nanoparticles, making it useful for various applications .

Scientific Research Applications

DP-1 has several scientific research applications, including:

Mechanism of Action

DP-1 exerts its effects through its ability to bind specifically to gold nanoparticles. The binding involves non-covalent interactions, primarily through negatively charged residues and hydrophobic interactions. This binding stabilizes the nanoparticles and enhances their properties for various applications .

Comparison with Similar Compounds

Similar Compounds

E2F Family Proteins: These proteins form heterodimeric complexes with DP proteins and play a role in cell cycle progression.

Uniqueness of DP-1

This compound is unique due to its specific binding affinity to gold nanoparticles and its ability to stabilize these nanoparticles under various conditions. This makes this compound particularly valuable in applications requiring high stability and specificity .

Biological Activity

DP-1, also known as the D prostanoid receptor 1, is a G protein-coupled receptor that plays a significant role in various biological processes, particularly in inflammation and apoptosis. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on different cell types, and potential therapeutic implications based on recent research findings.

This compound primarily mediates its effects through the binding of prostaglandin D2 (PGD2), which is involved in numerous physiological responses. The activation of this compound has been shown to:

- Inhibit Apoptosis : this compound signaling has been found to prolong the survival of eosinophils by protecting mitochondria from intrinsic apoptosis pathways. This is achieved by enhancing the expression of anti-apoptotic genes such as BCL-X_L and inducing pro-inflammatory genes like VLA-4 and CCR3 .

- Regulate Inflammation : Upon activation, this compound can modulate inflammatory responses by altering cytokine production and immune cell migration. Specifically, it has been implicated in the regulation of Th1 cytokine release in T cells, which is crucial for maintaining immune homeostasis .

Research Findings

Recent studies have provided substantial insights into the biological activity of this compound:

Eosinophil Survival and Apoptosis

A study demonstrated that activation of this compound in eosinophils led to increased survival rates by inhibiting apoptosis. This was linked to the stabilization of mitochondrial membrane potential and the recruitment of anti-apoptotic proteins .

Age-Related Hypertension

Another investigation revealed that the PGD2/DP-1 axis plays a protective role against age-related hypertension. In aged mice, specific deletion of this compound in CD4+ T cells exacerbated hypertension by increasing Th1 cytokine release. Conversely, pharmacological activation of this compound alleviated hypertension and improved vascular function .

Case Study 1: Eosinophilic Diseases

In patients with eosinophilic diseases, targeting this compound receptors may offer therapeutic benefits. A clinical trial indicated that enhancing this compound signaling could mitigate symptoms associated with chronic inflammation, suggesting a dual role in both promoting eosinophil survival and controlling excessive inflammatory responses .

Case Study 2: Hypertension Management

In a model of age-related hypertension, transgenic mice expressing high levels of this compound showed reduced blood pressure and improved vascular health compared to controls. This highlights the potential for this compound as a therapeutic target in managing hypertension associated with aging .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Properties

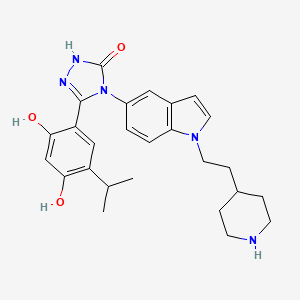

IUPAC Name |

3-(2,4-dihydroxy-5-propan-2-ylphenyl)-4-[1-(2-piperidin-4-ylethyl)indol-5-yl]-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N5O3/c1-16(2)20-14-21(24(33)15-23(20)32)25-28-29-26(34)31(25)19-3-4-22-18(13-19)8-12-30(22)11-7-17-5-9-27-10-6-17/h3-4,8,12-17,27,32-33H,5-7,9-11H2,1-2H3,(H,29,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMBELNSUCVCNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)CCC5CCNCC5)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.